molecular formula C17H14N4O6S B4759484 N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide

N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B4759484
M. Wt: 402.4 g/mol
InChI Key: DZAAJJYRPDZZIW-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a trioxo-phenylimidazolidinyl group. Its multifaceted nature makes it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions to form the sulfamoylphenyl intermediate.

    Formation of the Trioxo-phenylimidazolidinyl Intermediate: This step involves the reaction of phenylglycine with phosgene to form the trioxo-phenylimidazolidinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-methylimidazolidin-1-yl)acetamide
  • N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-ethylimidazolidin-1-yl)acetamide

Uniqueness

N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c18-28(26,27)13-8-6-11(7-9-13)19-14(22)10-20-15(23)16(24)21(17(20)25)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,22)(H2,18,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAAJJYRPDZZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
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N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
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N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
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N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
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N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide
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N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide

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